molecular formula C9H11N3 B15396115 4,6,8-Trimethylimidazo[1,5-a]pyrimidine CAS No. 88875-33-6

4,6,8-Trimethylimidazo[1,5-a]pyrimidine

Cat. No.: B15396115
CAS No.: 88875-33-6
M. Wt: 161.20 g/mol
InChI Key: DZPKCTICFXHNHJ-UHFFFAOYSA-N
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Description

4,6,8-Trimethylimidazo[1,5-a]pyrimidine is a nitrogen-containing heterocyclic compound characterized by an imidazo[1,5-a]pyrimidine core substituted with methyl groups at positions 4, 6, and 6. This structural motif enhances lipophilicity and metabolic stability, making it a promising scaffold for pharmaceutical and agrochemical applications. The methyl substituents in this compound likely influence its electronic and steric properties, modulating interactions with biological targets such as enzymes or receptors.

Properties

CAS No.

88875-33-6

Molecular Formula

C9H11N3

Molecular Weight

161.20 g/mol

IUPAC Name

4,6,8-trimethylimidazo[1,5-a]pyrimidine

InChI

InChI=1S/C9H11N3/c1-6-4-5-10-9-7(2)11-8(3)12(6)9/h4-5H,1-3H3

InChI Key

DZPKCTICFXHNHJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=NC2=C(N=C(N12)C)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Key analogues include:

[1,2,4]Triazolo[1,5-a]pyrimidines: These feature a triazole ring fused to pyrimidine. Substituents at positions 2, 5, and 7 dictate bioactivity. For example: 2-Amino-5,7-dimethoxy derivatives exhibit herbicidal activity (e.g., inhibition of acetolactate synthase) . Arylamide hybrids (e.g., 5a–v) demonstrate antiproliferative effects against cancer cells via tubulin inhibition .

Pyrazolo[1,5-a]pyrimidines: These replace the triazole with a pyrazole ring. Notable examples: 7-Aryl derivatives act as PfDHODH inhibitors for malaria, outperforming triazolo analogues in docking studies . Glycohybrids show anticancer activity by targeting HER2 tyrosine kinase .

Structure-Activity Relationships (SAR)

  • Methyl Groups : In triazolo derivatives, methyl at position 5 enhances antifungal activity (e.g., EC50 = 1.8 µg/mL against Fusarium spp.) . The 4,6,8-trimethyl substitution in the imidazo analogue may similarly improve membrane permeability.
  • Hybridization: Combining triazolo/pyrimidine scaffolds with arylamides (e.g., 5a–v) boosts antiproliferative activity by 10-fold compared to non-hybridized analogues .

Pharmacokinetic and Toxicity Considerations

  • Triazolo derivatives exhibit moderate metabolic stability but may require structural tweaks to reduce hepatotoxicity .
  • Pyrazolo analogues show improved solubility due to polar heteroatoms, enhancing bioavailability .
  • The 4,6,8-trimethylimidazo variant’s methyl groups may reduce oxidative metabolism, prolonging half-life, though this requires experimental validation.

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